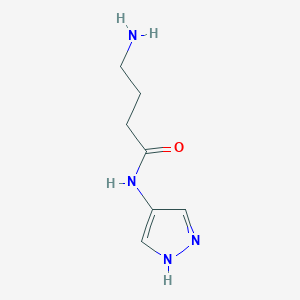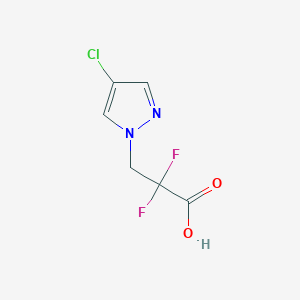![molecular formula C10H17BrO B13158481 4-([1-(Bromomethyl)cyclopropyl]methyl)oxane](/img/structure/B13158481.png)
4-([1-(Bromomethyl)cyclopropyl]methyl)oxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-([1-(Bromomethyl)cyclopropyl]methyl)oxane is a chemical compound with the molecular formula C₁₀H₁₇BrO. It is characterized by the presence of a bromomethyl group attached to a cyclopropyl ring, which is further connected to an oxane ring. This compound is primarily used for research purposes and has various applications in organic synthesis and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-([1-(Bromomethyl)cyclopropyl]methyl)oxane typically involves the bromination of cyclopropylmethyl ketones or aldehydes. One common method includes the reaction of α-bromomethyl ketones and aldehydes with ethyl cyanoacetate or malononitrile in the presence of cyanogen bromide (BrCN) and triethylamine (Et₃N). This reaction yields diethyl 3-alkyl-1,2-dicyano-3-(bromomethyl)cyclopropane-1,2-dicarboxylate .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-([1-(Bromomethyl)cyclopropyl]methyl)oxane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or ketones.
Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Applications De Recherche Scientifique
4-([1-(Bromomethyl)cyclopropyl]methyl)oxane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-([1-(Bromomethyl)cyclopropyl]methyl)oxane involves its interaction with various molecular targets. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of new chemical bonds. This reactivity is crucial for its role in organic synthesis and potential biological activities. The cyclopropyl ring can also influence the compound’s stability and reactivity, making it a valuable intermediate in various chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropylmethyl bromide: Similar in structure but lacks the oxane ring.
Bromomethyl oxane: Contains the oxane ring but lacks the cyclopropyl group.
Cyclopropyl oxane: Contains both the cyclopropyl and oxane rings but lacks the bromomethyl group.
Uniqueness
4-([1-(Bromomethyl)cyclopropyl]methyl)oxane is unique due to the combination of the bromomethyl group, cyclopropyl ring, and oxane ring. This unique structure imparts specific reactivity and stability, making it a valuable compound for various synthetic and research applications.
Propriétés
Formule moléculaire |
C10H17BrO |
|---|---|
Poids moléculaire |
233.14 g/mol |
Nom IUPAC |
4-[[1-(bromomethyl)cyclopropyl]methyl]oxane |
InChI |
InChI=1S/C10H17BrO/c11-8-10(3-4-10)7-9-1-5-12-6-2-9/h9H,1-8H2 |
Clé InChI |
UUAPREWWWSOKKO-UHFFFAOYSA-N |
SMILES canonique |
C1COCCC1CC2(CC2)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-5-[(propan-2-yl)amino]-1,2-thiazole-4-carbonitrile](/img/structure/B13158405.png)


![{1-[2-Amino-1-(2-bromophenyl)ethyl]cyclopentyl}methanol](/img/structure/B13158423.png)

![Methyl 3-bromo-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B13158446.png)
![2-[1-(Aminomethyl)cyclopentyl]-2-hydroxypropanal](/img/structure/B13158451.png)


![Benzyl N-[1-(4,5-dihydro-1H-imidazol-2-yl)ethyl]carbamate](/img/structure/B13158461.png)




